Panaxatriol
Overview
Description
Panaxatriol is an organic compound that belongs to the class of dammarane-type tetracyclic triterpene sapogenins. It is an aglycone of ginsenosides, which are a group of steroid glycosides found in ginseng (Panax ginseng) and notoginseng (Panax pseudoginseng) . This compound is formed by the dehydration of protothis compound and is known for its various pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of panaxatriol involves the structural modification of protothis compound. One method utilizes microbial conversion technology to achieve this modification . The process involves the use of specific microorganisms to convert protothis compound into this compound derivatives under controlled conditions. This method is advantageous due to its mild reaction conditions and simple operation .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of ginsenosides from ginseng or notoginseng, followed by the dehydration of protothis compound to form this compound . The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Panaxatriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of this compound derivatives with enhanced pharmacological properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives exhibit different pharmacological activities and are used in scientific research and drug development .
Scientific Research Applications
Panaxatriol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mechanism of Action
The mechanism of action of panaxatriol involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating signaling pathways such as the PI3K/Akt/Nrf2 pathway . This pathway plays a crucial role in cellular protection against oxidative stress and inflammation. Additionally, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting specific molecular pathways .
Comparison with Similar Compounds
Panaxatriol is structurally similar to other dammarane-type triterpenes such as panaxadiol and protopanaxadiol . this compound is unique due to its specific functional groups and the presence of an epoxy ring. This structural uniqueness contributes to its distinct pharmacological properties .
List of Similar Compounds
- Panaxadiol
- Protopanaxadiol
- 20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and pharmacological properties make it a valuable compound for the development of new therapeutic agents and health supplements.
Properties
IUPAC Name |
4,4,8,10,14-pentamethyl-17-(2,6,6-trimethyloxan-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJUYMMIBFBOJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Panaxatriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
32791-84-7 | |
Record name | Panaxatriol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Melting Point |
238 - 239 °C | |
Record name | Panaxatriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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